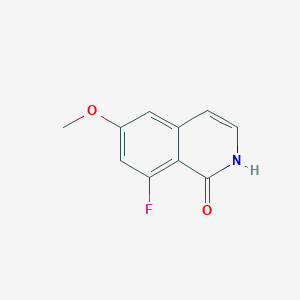

8-Fluoro-6-methoxyisoquinolin-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

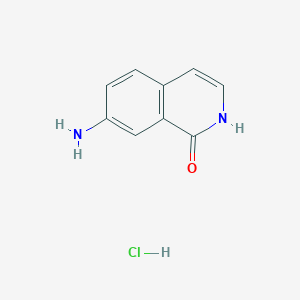

“8-Fluoro-6-methoxyisoquinolin-1-ol” is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.17 .

Molecular Structure Analysis

The molecular structure of “8-Fluoro-6-methoxyisoquinolin-1-ol” consists of a isoquinoline ring with a fluorine atom at the 8th position and a methoxy group at the 6th position .Applications De Recherche Scientifique

Antibacterial Activity

8-Fluoro-6-methoxyisoquinolin-1-ol and related compounds have demonstrated significant antibacterial activity. They are effective against a range of bacteria, including Gram-positive, Gram-negative, and anaerobic bacteria. These compounds, particularly those with a methoxy group at the 8 position, have shown reduced side effects like phototoxicity and cytotoxicity in comparison to other quinolones (Sánchez et al., 1995).

Photostability and Biological Activity

Studies have indicated that the introduction of a methoxy group at the 8 position of quinolones, such as in 8-Fluoro-6-methoxyisoquinolin-1-ol, plays a crucial role in enhancing the stability of these compounds against UV irradiation. This modification leads to retained antibacterial activities and lower cytotoxicity after UV exposure, which is a significant advantage in pharmaceutical applications (Matsumoto et al., 1992).

Reduced Phototoxicity

Further research has demonstrated that the methoxy substitution at the 8 position is instrumental in reducing phototoxicity. This characteristic is particularly relevant for fluoroquinolones, where reducing side effects is a key focus in drug development (Marutani et al., 1993).

Antimicrobial Properties

Modifications in the structure of 8-Fluoro-6-methoxyisoquinolin-1-ol, such as adding a methoxy group at C-8, have shown to increase antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These structural modifications also result in decreased cytotoxicity, which is beneficial for therapeutic applications (Wang et al., 2007).

Cytotoxicity and Antitumor Activity

Certain derivatives of 8-Fluoro-6-methoxyisoquinolin-1-ol have shown cytotoxic effects against various human tumor cell lines, indicating potential applications in cancer research and treatment. The structure-activity relationships of these compounds are vital for understanding their antitumor capabilities (Liu et al., 2015).

Quantum Entanglement in Cancer Diagnosis

A study on the interaction of a moving nano molecule, related to 8-Fluoro-6-methoxyisoquinolin-1-ol, with a two-mode field in cancer diagnosis has been conducted. This research explores the potential of using quantum entanglement dynamics in the diagnosis of human cancer cells, tissues, and tumors (Alireza et al., 2019).

Fluorescence Applications

6-Methoxy-4-quinolone, derived from compounds related to 8-Fluoro-6-methoxyisoquinolin-1-ol, has been identified as a stable fluorophore with strong fluorescence in a wide pH range. This property makes it useful in biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).

Propriétés

IUPAC Name |

8-fluoro-6-methoxy-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-7-4-6-2-3-12-10(13)9(6)8(11)5-7/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAPMKYVKOESIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CNC2=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-6-methoxyisoquinolin-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B2469417.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2469421.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469424.png)

![3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2469426.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2469430.png)

![3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine](/img/structure/B2469432.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2469434.png)

![Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2469437.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2469439.png)